molecular formula C8H5N3 B1265799 4-Aminophthalonitrile CAS No. 56765-79-8

4-Aminophthalonitrile

Cat. No. B1265799
CAS RN: 56765-79-8
M. Wt: 143.15 g/mol
InChI Key: RRCAJFYQXKPXOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminophthalonitrile and its derivatives often involves nucleophilic substitution reactions, as demonstrated in the synthesis of various phthalonitrile derivatives. For instance, a study presented the synthesis of a ligand from 4-(2-(ethyl(m-tolyl)amino)ethoxy) phthalonitrile and its subsequent transformation into metal-free and metallophthalocyanines derivatives, showcasing the compound's role in constructing complex molecular architectures (Günsel et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Aminophthalonitrile derivatives has been elucidated using various spectroscopic methods and computational studies. For instance, the molecular structure of a related ligand was confirmed via single-crystal X-ray diffraction, providing insights into the compound's geometrical configuration and contributing to understanding its reactivity and interaction patterns (Günsel et al., 2019).

Chemical Reactions and Properties

4-Aminophthalonitrile undergoes various chemical reactions, leading to a wide array of derivatives with diverse properties. For example, the compound has been utilized in synthesizing bisphthalonitrile resins, which demonstrate self-catalyzed curing and form polymers with high thermal stability and mechanical properties, highlighting its role in developing advanced materials (Sheng et al., 2014).

Scientific Research Applications

1. Dye-Sensitized Solar Cells (DSSC)

4-Aminophthalonitrile has been studied for its application in Dye-Sensitized Solar Cells (DSSC). The electronic structures, polarizabilities, and hyperpolarizabilities of 4-Aminophthalonitrile were analyzed using Hartree-Fock (HF) and Density Functional Theory (DFT). The absorption bands of this compound indicate its potential for photoinduced electron transfer processes in DSSCs (Anbarasan et al., 2011).

2. Phthalocyanine Complexes

4-Aminophthalonitrile has been used to synthesize copper and nickel phthalocyanine complexes. The electronic absorption spectra of these complexes were studied, indicating their potential applications in organic solvents (Tararykina et al., 2007).

3. High-Performance Resins

Synthesis of high-performance bisphthalonitrile resins using 4-Aminophthalonitrile has been explored. These resins show excellent thermal stability, high modulus, and high glass transition temperature, which are enhanced by the incorporation of 4-Aminophthalonitrile (Sheng et al., 2014).

4. Bio-based Phthalonitrile Compounds

The use of 4-Aminophthalonitrile in the synthesis of bio-based phthalonitrile compounds has been researched. These compounds demonstrate wide processing windows and low melt viscosity, making them suitable for various industrial applications (Wang et al., 2018).

5. Synthesis of Polymerizable Monomers

4-Aminophthalonitrile has been used in the synthesis of polymerizable bisphthalonitrile monomers. These monomers are potential candidates for creating high-temperature-resistant materials (Achar et al., 1983).

6. Photocatalytic Activity

Cobalt(II) and Cu(II) phthalocyanines derived from 4-Aminophthalonitrile have shown significant photocatalytic activities. These compounds are effective in the photooxidation of 4-nitrophenol to less harmful products (Kamiloğlu et al., 2019).

7. Water-Soluble Metallophthalocyanines

Water-soluble cobalt phthalocyanines containing azo chromophores synthesized from 4-Aminophthalonitrile have been studied. These compounds demonstrate potential in organic solvents (Tikhomirova et al., 2017).

Safety And Hazards

4-Aminophthalonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While the future directions of 4-Aminophthalonitrile are not explicitly mentioned in the search results, one paper suggests that 4-Aminophthalonitrile used in Dye Sensitized Solar Cells (DSSC) gives a good conversion efficiency . This suggests potential for its use in the development of efficient solar cells.

properties

IUPAC Name

4-aminobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCAJFYQXKPXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069127
Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophthalonitrile

CAS RN

56765-79-8
Record name 4-Amino-1,2-benzenedicarbonitrile
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Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Record name 4-Aminophthalonitrile
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Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Record name 1,2-Benzenedicarbonitrile, 4-amino-
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Record name 3,4-dicyanoaniline
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Synthesis routes and methods

Procedure details

A portion of 4-nitrophthalonitrile (5.15 g, 29.8 mmole) was dissolved in 125 mL methanol in a hydrogenation flask. The catalyst, 10% Pd/C (515 mg), was added to the mixture which was then flushed with H2 and stirred under 50 psi of H2 for 1 hour. The catalyst was removed by filtration and the solvent was distilled off under vacuum. The desired 4-aminophthalonitrile was obtained in 86% yield (3.66 g).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
515 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
BN Achar, GM Fohlen, JA Parker - Journal of Polymer Science …, 1983 - Wiley Online Library
… Four grams of 4-aminophthalonitrile was dissolved in 35 mL of dry dimethylsulfoxide contained in a three-necked 100-mL flask provided with a nitrogen inlet, calcium chloride drying …
Number of citations: 12 onlinelibrary.wiley.com
PM Anbarasan, P Senthil Kumar, K Vasudevan… - Indian Journal of …, 2011 - Springer
… The role of cyanide and amine group in 4-Aminophthalonitrile … , it was concluded that 4-Aminophthalonitrile used in Dye … In this paper the performance of 4Aminophthalonitrile metal …
Number of citations: 15 link.springer.com
AV Lyubimtsev, NV Zheglova, EN Smirnova… - Russian Chemical …, 2015 - Springer
… , 4 nitrophthalonitrile, and 4 aminophthalonitrile with sodium methoxide in metha nol. Figure … 4 nitro and 4 aminophthalonitrile. Under similar conditions, 4 aminophthalonitrile reacts with …
Number of citations: 4 link.springer.com
H Duan, Z Lin, X Xu, Q Song, H Dong… - … A European Journal, 2023 - Wiley Online Library
… In this study, a small molecule material, 4-Aminophthalonitrile (4-APN), was introduced as a means to mitigate surface defects within perovskite films. Obviously, 4-APN effectively …
V RÃDIÞOIU, L WAGNER, A RÃDIÞOIU… - Rev. Chim.(Bucharest …, 2008 - researchgate.net
… as final scope obtaining phthalocyanine-azomethine joint chromogens, respectively phthalocyanine-quinacridone we have in mind 4-aminophthalimide and 4-aminophthalonitrile …
Number of citations: 3 www.researchgate.net
Z Brunovska, H Ishida - Journal of applied polymer science, 1999 - Wiley Online Library
Ortho‐, meta‐, and para‐phenylnitrile–functional benzoxazines are polymerized at different compositions with phthalonitrile‐functional monomers providing copolybenzoxazines of high …
Number of citations: 239 onlinelibrary.wiley.com
P Anbarasan, P Senthil Kumar… - … Physica Polonica A, 2011 - bibliotekanauki.pl
… , 3-aminophthalonitrile, 4-aminophthalonitrile and 4-… , 3-aminophthalonitrile, 4-aminophthalonitrile and 4-… 3-aminophthalonitrile, 4-aminophthalonitrile and 4-methylphthalo…
Number of citations: 16 bibliotekanauki.pl
PM Anbarasan - AIP Conference Proceedings, 2010 - pubs.aip.org
… The geometries, electronic structures, polarizabilities, and hyperpolarizabilities of dyes 3,4-Pyridinedicarbonitrile, 4-Aminophthalonitrile and 4-Methylphthalonitrile were studied by using …
Number of citations: 6 pubs.aip.org
JW Haworth, IM Heilbron, DH Hey… - Journal of the …, 1945 - pubs.rsc.org
… 4-aminophthalonitrile as the aromatic amine. In the reaction between diazotised 4-aminophthalonitrile … high yield (57% calculated on 4-aminophthalonitrile) for a reaction of this type, the …
Number of citations: 0 pubs.rsc.org
LY Wang, C Ma, CC Hou, X Wei, KX Wang, JS Chen - Small, 2022 - Wiley Online Library
… Herein, phthalocyanine analogue was synthesized through simply treating 4-aminophthalonitrile (AP) molecules by elemental sulfur under nitrogen atmosphere, a sulfur-catalyzed ring …
Number of citations: 7 onlinelibrary.wiley.com

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